5-Bromo-1-(difluoromethyl)isoquinoline is a chemical compound classified as a halogenated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally related to quinoline. This compound features a bromine atom at the 5-position and a difluoromethyl group at the 1-position of the isoquinoline ring, which significantly influences its chemical properties and reactivity. The compound is utilized in various scientific research applications due to its unique structural characteristics and potential biological activities.
The compound is cataloged under the CAS number 2248316-56-3 and is available from various chemical suppliers, including BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications.
5-Bromo-1-(difluoromethyl)isoquinoline falls under the category of heterocyclic compounds, specifically isoquinolines. It is recognized for its potential application in medicinal chemistry and material science due to the presence of both halogen and fluorinated groups.
The synthesis of 5-Bromo-1-(difluoromethyl)isoquinoline can be achieved through several methods:
The molecular formula for 5-Bromo-1-(difluoromethyl)isoquinoline is , with a molecular weight of 258.06 g/mol. Its structure features:
The InChI key for this compound is PHOMVFRCNKOODI-UHFFFAOYSA-N, which provides a unique identifier for digital databases. The canonical SMILES representation is C1=CC2=C(C=CN=C2C(F)F)C=C1Br, illustrating its complex aromatic structure.
5-Bromo-1-(difluoromethyl)isoquinoline is capable of undergoing various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Bromo-1-(difluoromethyl)isoquinoline primarily revolves around its ability to interact with biological targets through its reactive sites:
5-Bromo-1-(difluoromethyl)isoquinoline has several scientific uses:
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0